REACTION_CXSMILES
|
C([NH:9][C:10]1([C:19]([OH:21])=[O:20])[CH:15]2[CH2:16][CH2:17][CH2:18][CH:11]1[CH2:12][CH2:13][CH2:14]2)(=O)C1C=CC=CC=1>CC(O)=O.Cl>[NH2:9][C:10]1([C:19]([OH:21])=[O:20])[CH:15]2[CH2:16][CH2:17][CH2:18][CH:11]1[CH2:12][CH2:13][CH2:14]2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux the mixture for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate partially by distillation of 150 mL of solvent
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filter the reaction mixture
|
Type
|
ADDITION
|
Details
|
distribute in 150 mL of a 1:2 mixture of 1N HCl aqueous solution/ether
|
Type
|
EXTRACTION
|
Details
|
After extraction
|
Type
|
CONCENTRATION
|
Details
|
concentrate the aqueous phase
|
Type
|
ADDITION
|
Details
|
treat it dropwise with a 12N aqueous solution of soda (NaOH)
|
Type
|
FILTRATION
|
Details
|
Filter the amino acid
|
Type
|
CUSTOM
|
Details
|
thus precipitated
|
Type
|
WASH
|
Details
|
wash with 3×50 mL of water
|
Type
|
CUSTOM
|
Details
|
dry under reduced pressure, which
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(C2CCCC1CCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |